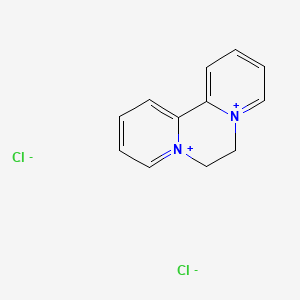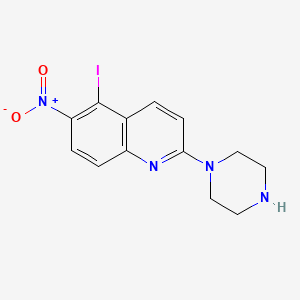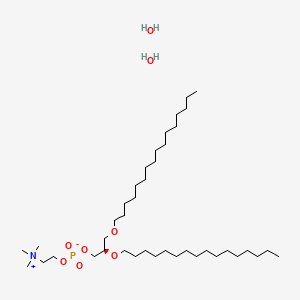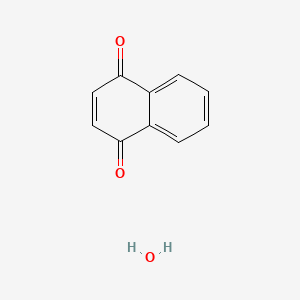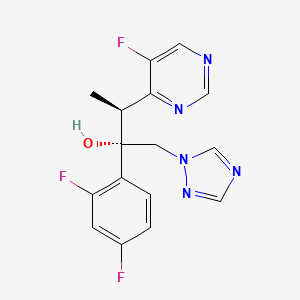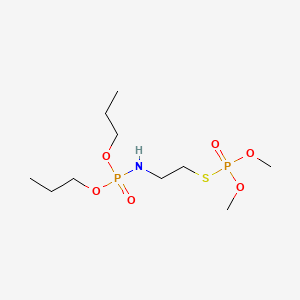
Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of both phosphorothioate and phosphoramido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphorothioate esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, phosphine oxides, and substituted phosphorothioate esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against various pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester involves the interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The phosphorothioate group plays a crucial role in this inhibitory activity by forming stable complexes with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other organophosphorus compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in various applications.
Properties
CAS No. |
23497-05-4 |
|---|---|
Molecular Formula |
C10H25NO6P2S |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-dipropoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO6P2S/c1-5-8-16-18(12,17-9-6-2)11-7-10-20-19(13,14-3)15-4/h5-10H2,1-4H3,(H,11,12) |
InChI Key |
KIVDJMSXOULQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(NCCSP(=O)(OC)OC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
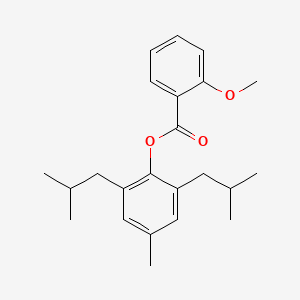
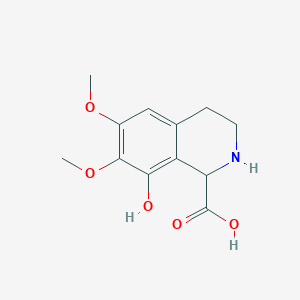
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


